molecular formula C19H20N2O2 B5249534 1-Cyclohexyl-3-dibenzofuran-3-ylurea

1-Cyclohexyl-3-dibenzofuran-3-ylurea

Cat. No.: B5249534
M. Wt: 308.4 g/mol
InChI Key: UAJPVHNXPOUXLK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-dibenzofuran-3-ylurea is a non-symmetrical urea derivative designed for research and development applications, particularly in medicinal chemistry. The urea functional group is a privileged scaffold in drug discovery due to its proven ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in drug candidates . This compound features a cyclohexyl group and a dibenzofuran group, a structural motif known for its potential to engage in π-stacking interactions within enzyme binding pockets, thereby influencing the molecule's overall conformation and binding affinity . Urea derivatives like this one are integral to the development of therapeutic agents for a wide range of diseases. They are investigated as inhibitors for various enzymes, such as urease, a target for treatments against infections caused by Helicobacter pylori and for managing soil acidity in agriculture . The physicochemical properties of ureas, including their hydrogen-bonding capacity and aqueous solubility, can be finely tuned by modifying the substituents on the nitrogen atoms, making them valuable for optimizing drug-like properties and permeability, including for challenging targets like the central nervous system . Researchers utilize such compounds as key intermediates in multi-component reactions and carbonylative syntheses to construct more complex nitrogen-containing heterocycles, such as pyrimidine-2,4-diones, which are core structures in many bioactive molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-dibenzofuran-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(20-13-6-2-1-3-7-13)21-14-10-11-16-15-8-4-5-9-17(15)23-18(16)12-14/h4-5,8-13H,1-3,6-7H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJPVHNXPOUXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-dibenzofuran-3-ylurea typically involves the reaction of cyclohexyl isocyanate with dibenzofuran-3-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-Cyclohexyl-3-dibenzofuran-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexyl-3-dibenzofuran-3-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-dibenzofuran-3-ylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity trends: N,N'-Dicyclohexylurea and the target compound (both cyclohexyl-containing) are more lipophilic than 1,3-diphenylurea, aligning with ’s emphasis on solubility (octanol/water coefficient) as a determinant of toxicity and therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-dibenzofuran-3-ylurea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step routes, including urea bond formation via coupling reactions between cyclohexylamine and dibenzofuran derivatives. Optimization strategies include:

  • Catalyst selection : Use of coupling agents like EDCI or HOBt to enhance efficiency.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Yield monitoring : Track intermediates using HPLC (C18 columns, 254 nm UV detection) .

Q. How should researchers characterize the purity and structural integrity of 1-Cyclohexyl-3-dibenzofuran-3-ylurea?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm cyclohexyl and dibenzofuran moieties via <sup>1</sup>H (δ 1.2–1.8 ppm for cyclohexyl) and <sup>13</sup>C NMR (δ 150–160 ppm for urea carbonyl).
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]<sup>+</sup> at m/z calculated for C19H21N2O2).
  • Elemental analysis : Validate C, H, N content against theoretical values .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific in vitro assays:

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
  • Solubility testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of 1-Cyclohexyl-3-dibenzofuran-3-ylurea?

  • Methodological Answer : Systematically modify substituents and analyze effects:

  • Substituent variation : Replace dibenzofuran with benzodioxin or fluorophenyl groups to assess metabolic stability and binding affinity .
  • Data table :
SubstituentLogPIC50 (nM)Metabolic Stability (t1/2, min)
Dibenzofuran3.215045
Benzodioxin2.822060
4-Fluorophenyl3.59030
  • Computational modeling : Use DFT or molecular docking to predict binding modes .

Q. What experimental design principles apply when resolving contradictions in biological activity data across studies?

  • Methodological Answer : Implement factorial design to isolate variables:

  • Factors : Cell line variability, assay pH, compound concentration.
  • Response surface methodology (RSM) : Optimize conditions using central composite design.
  • Validation : Replicate experiments in orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational tools accelerate the discovery of novel derivatives with enhanced selectivity?

  • Methodological Answer : Integrate cheminformatics and machine learning:

  • Virtual screening : Use ZINC15 or Enamine libraries to prioritize analogs.
  • ADMET prediction : Employ SwissADME or pkCSM to filter candidates with poor pharmacokinetics.
  • Quantum mechanics : Calculate transition states for reaction feasibility .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for in vivo studies?

  • Methodological Answer : Apply process analytical technology (PAT):

  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking.
  • Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, temperature) via Plackett-Burman design.
  • Quality control : Implement USP/ICH guidelines for impurity profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across different cell lines?

  • Methodological Answer : Conduct meta-analysis with standardized protocols:

  • Normalize data : Adjust for differences in assay conditions (e.g., serum concentration, incubation time).
  • Cross-validation : Compare with proteomics data to identify off-target effects.
  • Statistical tools : Use ANOVA or mixed-effects models to account for variability .

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